4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate
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Overview
Description
4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate is an organic compound with a complex structure It is characterized by the presence of an ethyl group, a tert-butyl ester, and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-aminobutanol, which is then reacted with ethyl chloroformate to form the ethyl carbamate derivative. This intermediate is subsequently treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while hydrolysis of the ester group results in the formation of a carboxylic acid.
Scientific Research Applications
4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with nucleophiles, such as amino acids in proteins, leading to covalent modification.
Pathways Involved: The ester and methanesulfonate groups facilitate reactions with nucleophiles, enabling the compound to act as a reactive intermediate in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
- 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid
Uniqueness
4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in synthesis and modification of biomolecules.
Properties
CAS No. |
1021324-60-6 |
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Molecular Formula |
C12H25NO5S |
Molecular Weight |
295.40 g/mol |
IUPAC Name |
4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate |
InChI |
InChI=1S/C12H25NO5S/c1-6-13(11(14)18-12(2,3)4)9-7-8-10-17-19(5,15)16/h6-10H2,1-5H3 |
InChI Key |
UVSTYENBWUHLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCOS(=O)(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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